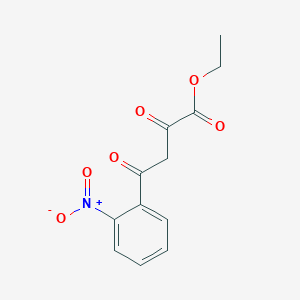

Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO6/c1-2-19-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13(17)18/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOTVLRLNFEFOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate CAS number properties

Executive Summary

Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate (CAS 178114-28-8) is a specialized 1,3-dicarbonyl building block used primarily in the synthesis of nitrogen-containing heterocycles. Structurally, it features a

This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and downstream applications, designed for researchers requiring high-fidelity data for experimental planning.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound exists in a dynamic equilibrium between its diketo and enol forms, heavily favoring the enol tautomer in solution due to intramolecular hydrogen bonding and conjugation with the ester carbonyl.

Table 1: Core Technical Specifications

| Property | Specification |

| IUPAC Name | Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate |

| Common Synonyms | 4-(2-Nitrophenyl)-2,4-dioxobutanoic acid ethyl ester; Ethyl 2-nitrobenzoylpyruvate |

| CAS Number | 178114-28-8 |

| Molecular Formula | C |

| Molecular Weight | 265.22 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Melting Point | 89–90 °C [1] |

| Solubility | Soluble in DMSO, DMF, EtOAc, CHCl |

| pKa (Predicted) | ~6.5 (Active methylene proton) |

Synthesis & Manufacturing Protocol

The industrial and laboratory standard for synthesizing this compound is the Claisen Condensation of 2-nitroacetophenone with diethyl oxalate. This reaction requires anhydrous conditions to prevent ester hydrolysis.

Reagents & Stoichiometry[6]

-

Substrate: 2-Nitroacetophenone (1.0 equiv)

-

Electrophile: Diethyl oxalate (1.2 equiv)

-

Base: Sodium ethoxide (NaOEt) (1.2–1.5 equiv)

-

Solvent: Anhydrous Ethanol (EtOH) or Toluene

Step-by-Step Methodology

-

Base Preparation: In a flame-dried 3-neck flask under N

, dissolve sodium metal in anhydrous ethanol to generate fresh NaOEt. Alternatively, use commercial 21% NaOEt/EtOH solution. -

Condensation: Cool the solution to 0–5 °C. Add diethyl oxalate dropwise.

-

Addition: Add a solution of 2-nitroacetophenone in dry ethanol dropwise over 30 minutes. The solution will turn dark yellow/orange, indicating enolate formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate (the sodium salt of the diketo ester) often forms.

-

Quench & Isolation: Pour the reaction mixture into ice-cold dilute HCl (1M). Vigorous stirring is required to protonate the enolate. The product typically precipitates as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Hexane to yield yellow needles.

Mechanistic Pathway (Visualization)

Figure 1: Claisen condensation pathway for the synthesis of CAS 178114-28-8.

Reactivity Profile & Applications

The chemical versatility of Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate stems from its three reactive centers: the nitro group (reducible), the 1,3-diketone (nucleophilic/electrophilic), and the ester (electrophilic).

Reductive Cyclization (Quinoline Synthesis)

The most critical application is the synthesis of 4-hydroxyquinoline-2-carboxylates . Upon reduction of the nitro group to an amine (using H

-

Reagents: H

(1 atm), 10% Pd/C, EtOH. -

Outcome: Ethyl 4-hydroxyquinoline-2-carboxylate.

-

Significance: Precursor for kynurenic acid derivatives (neuroprotective agents).

Heterocycle Formation (Pyrazoles & Isoxazoles)

Reaction with binucleophiles yields 5-membered heterocycles:

-

Hydrazine (NH

NH -

Hydroxylamine (NH

OH): Yields Ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate.

Application Workflow

Figure 2: Divergent synthesis pathways yielding pharmacologically active scaffolds.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for the following spectral signatures. Note: Data is based on analogous 2,4-dioxobutanoate esters [2].

H NMR Spectroscopy (400 MHz, CDCl )

The spectrum is dominated by the enol tautomer .

-

14.5–15.0 ppm (s, 1H): Enolic -OH (exchangeable with D

- 8.1–7.5 ppm (m, 4H): Aromatic protons of the 2-nitrophenyl group.

- 7.0 ppm (s, 1H): Vinyl proton (=CH-) of the enol form.

-

4.4 ppm (q, 2H): Ethyl ester methylene (-OCH

-

1.4 ppm (t, 3H): Ethyl ester methyl (-CH

Note: The keto form (showing a methylene singlet at ~4.0 ppm) is usually minor (<10%) in non-polar solvents.

Infrared (IR) Spectroscopy[9]

-

1730–1740 cm

: Ester C=O stretch. -

1600–1640 cm

: Chelated Keto C=O / C=C stretch (broad, strong). -

1520 & 1350 cm

: NO

Safety & Handling (EHS)

While specific toxicological data for this CAS is limited, it should be handled as a Category 2 Skin/Eye Irritant based on its functional groups.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive; hydrolysis of the ester or decarboxylation can occur upon prolonged exposure to humid air.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Akbarzadeh, T., et al. (2014). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. Retrieved from [Link]

-

LookChem. (n.d.). 4-(2-nitrophenyl)-2,4-dioxobutanoic acid ethyl ester Datasheet. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Application of 1,3-Dicarbonyl Compounds Derived from 2-Nitroacetophenone

Introduction: The Strategic Importance of 2-Nitroacetophenone in Heterocyclic Synthesis

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Nitroacetophenone stands out as a particularly valuable and versatile building block.[1][2] Its structure is endowed with dual functionality: a reactive ketone group and a nitro group that can be readily transformed, most notably into an amine.[2] This unique combination provides a powerful platform for the synthesis of a diverse array of heterocyclic compounds, which form the core scaffolds of countless pharmaceuticals, agrochemicals, and dyestuffs.[1][3]

Among the most crucial intermediates accessible from 2-nitroacetophenone are 1,3-dicarbonyl compounds. These molecules, characterized by two carbonyl groups separated by a single carbon, possess unique reactivity stemming from their highly acidic central methylene group and their existence as keto-enol tautomers.[4] This reactivity makes them indispensable precursors for constructing complex heterocyclic systems.[5] This guide provides an in-depth exploration of the synthesis of 1,3-dicarbonyl compounds from 2-nitroacetophenone and their subsequent transformation into medicinally relevant scaffolds, with a focus on the underlying chemical principles and practical, field-proven methodologies.

Part 1: Synthesis of 2-Nitroaryl 1,3-Dicarbonyl Compounds via Claisen Condensation

The most direct and fundamental method for synthesizing a 1,3-dicarbonyl compound from a ketone is the Claisen condensation.[6] This carbon-carbon bond-forming reaction occurs between a ketone (or ester) and an ester in the presence of a strong base, yielding a β-diketone or a β-keto ester.[7][8]

Causality and Mechanistic Insight

The reaction is initiated by the deprotonation of the α-carbon of 2-nitroacetophenone by a strong base, such as sodium ethoxide (NaOEt). The resulting enolate is a potent carbon nucleophile. The choice of base is critical; it must be strong enough to deprotonate the α-carbon but should not interfere with the reaction through competing nucleophilic substitution at the ester.[7] Using the sodium alkoxide corresponding to the alcohol portion of the ester reactant (e.g., sodium ethoxide with an ethyl ester) is a common strategy to prevent transesterification side reactions.

The generated enolate then performs a nucleophilic attack on the electrophilic carbonyl carbon of an ester, such as ethyl acetate. This forms a tetrahedral intermediate which subsequently collapses, eliminating the alkoxy group (e.g., ethoxide) to form the 1,3-dicarbonyl product. The overall reaction is driven to completion because the newly formed 1,3-dicarbonyl product is significantly more acidic than the starting ketone, and it is immediately deprotonated by the alkoxide base present in the reaction mixture. An acidic workup is required in the final step to neutralize the enolate and yield the final product.[7][9]

Diagram: Claisen Condensation Mechanism

Caption: Mechanism of Claisen condensation to form a 1,3-dicarbonyl compound.

Experimental Protocol: Synthesis of 1-(2-nitrophenyl)butane-1,3-dione

This protocol describes a representative Claisen condensation using 2-nitroacetophenone and ethyl acetate.

Materials:

-

2-Nitroacetophenone (1.0 eq)

-

Sodium ethoxide (NaOEt) (1.5 eq)

-

Ethyl acetate (EtOAc) (5.0 eq, used as both reactant and solvent)

-

Anhydrous Ethanol (for preparation of NaOEt, if not commercially available)

-

Anhydrous Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, reflux condenser, and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.5 eq).

-

Reagent Addition: Add anhydrous ethyl acetate (5.0 eq) to the flask. Begin vigorous stirring and add a solution of 2-nitroacetophenone (1.0 eq) in a small amount of anhydrous ethyl acetate dropwise over 30 minutes.

-

Reaction: Heat the reaction mixture to a gentle reflux (approx. 77°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Carefully quench the reaction by the slow addition of 1 M HCl until the pH of the aqueous layer is ~5-6.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(2-nitrophenyl)butane-1,3-dione.

Part 2: Reductive Cyclization for Heterocycle Synthesis

The true synthetic power of 2-nitroaryl 1,3-dicarbonyl compounds is realized in their subsequent transformations. A highly effective strategy in medicinal chemistry is the reductive cyclization, where the nitro group is reduced to an amine, which then undergoes an in-situ intramolecular cyclization with one of the adjacent carbonyl groups to form a heterocyclic ring system. This domino reaction is a cornerstone for synthesizing quinolines.[1][10]

The Domino Friedländer Annulation

The Friedländer synthesis is a classic method for constructing the quinoline scaffold.[11] A powerful variation begins with a 2-nitroaryl carbonyl compound. The process involves an initial reduction of the nitro group to form a 2-aminoaryl intermediate. This intermediate is not isolated but immediately undergoes an acid-catalyzed intramolecular cyclocondensation (an aldol-type condensation followed by dehydration) to form the quinoline ring.[1]

Using iron powder in glacial acetic acid is a common, effective, and environmentally benign method for this transformation, offering high yields and tolerance for various functional groups.[1][12]

Diagram: Reductive Cyclization Workflowdot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2'-Nitroacetophenone | 577-59-3 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]

- 6. US6143935A - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Preparation of isoxazoles from ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Application Note: Regiocontrolled Synthesis of Isoxazole Scaffolds from Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Executive Summary

Isoxazoles represent a privileged scaffold in medicinal chemistry, serving as pharmacophores in COX-2 inhibitors (e.g., Valdecoxib), antibiotics, and immunomodulators. This Application Note details the synthesis of ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate utilizing ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate as a versatile 1,3-dielectrophile.

The protocol addresses the critical challenge of regioselectivity inherent in the condensation of unsymmetrical 1,3-dicarbonyl equivalents with hydroxylamine. By manipulating pH and solvent conditions, researchers can steer the reaction pathway to favor the 3-carboxylate isomer, a common precursor for fused heterocyclic systems (e.g., benzodiazepines via nitro-reduction).

Precursor Chemistry & Mechanistic Insights

The Starting Material: A Masked Tricarbonyl

The precursor, ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate (1) , is synthesized via Claisen condensation of 2-nitroacetophenone with diethyl oxalate. It exists in equilibrium between its keto and enol forms, with the enol often stabilized by intramolecular hydrogen bonding.

-

Reactivity Profile: The molecule possesses three electrophilic sites:

-

C1 (Ester): Lowest reactivity toward initial nucleophilic attack under mild conditions.

-

C2 (

-Keto): Highly electrophilic due to proximity to the ester (electron-withdrawing). -

C4 (Benzylic Ketone): Moderately electrophilic, sterically influenced by the ortho-nitro group.

-

The Regioselectivity Challenge

The reaction with hydroxylamine (

-

Nucleophilic Attack: Formation of an oxime intermediate at C2 or C4.

-

Cyclodehydration: Intramolecular attack of the oxime oxygen on the remaining carbonyl.

-

Path A (Kinetic/Acidic): Attack at the most electrophilic C2 leads to the 5-aryl-isoxazole-3-carboxylate .

-

Path B (Thermodynamic/Basic): Attack at C4 leads to the 3-aryl-isoxazole-5-carboxylate .

Note: In the case of 2-nitrophenyl derivatives, steric hindrance at C4 further biases the reaction toward Path A (C2 attack).

Figure 1: Divergent regiochemical pathways in the cyclization of 2,4-dioxobutanoates.

Detailed Experimental Protocols

Synthesis of Precursor (If not commercially sourced)

Rationale: Fresh preparation of the dioxobutanoate ensures the absence of hydrolysis byproducts.

-

Reagents: Sodium ethoxide (NaOEt), Diethyl oxalate (1.2 eq), 2-Nitroacetophenone (1.0 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve NaOEt in anhydrous EtOH at 0°C.

-

Add diethyl oxalate dropwise.[1]

-

Add 2-nitroacetophenone solution slowly (maintain <10°C).

-

Allow to warm to RT and stir for 4 hours (solution turns dark red/brown due to enolate formation).

-

Quench: Acidify with 1M H2SO4 to pH 2.

-

Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Recrystallize from EtOH/Hexane.

-

Protocol A: Synthesis of Ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate (Target)

This method utilizes acidic conditions to favor attack at C2, yielding the 3-carboxylate.

Materials:

-

Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate (1.0 eq)

-

Hydroxylamine hydrochloride (

) (1.2 eq) -

Ethanol (Reagent Grade)

-

Catalytic HCl (conc., 2-3 drops) or Amberlyst-15 (solid acid)

Step-by-Step Workflow:

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the dioxobutanoate in 30 mL of Ethanol.

-

Reagent Addition: Add 12 mmol of Hydroxylamine hydrochloride.

-

Catalysis: Add 2 drops of conc. HCl.

-

Note: Without acid, the amine free base (if using neutral NH2OH) may attack the ester or C4 more competitively.

-

-

Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Monitoring: Check TLC (30% EtOAc/Hexane). The starting material (highly polar enol) should disappear; a less polar spot (isoxazole) will appear.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate the solvent to ~20% volume under reduced pressure.

-

Pour the residue into ice-water (50 mL) .

-

The product typically precipitates as a solid.

-

-

Purification:

-

Filter the solid.

-

Recrystallization: Dissolve in hot Ethanol and add water until turbid. Cool slowly.

-

Alternative: If oil forms, extract with DCM and perform flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Protocol B: Regiochemical Confirmation (QC)

To ensure the correct isomer was formed, analyze the Proton NMR (

| Feature | Target: 5-Aryl-3-Carboxylate | Isomer: 3-Aryl-5-Carboxylate |

| Isoxazole H-4 Singlet | Typically | Typically |

| Ester Signal | Quartet/Triplet (Standard) | Quartet/Triplet (Standard) |

| NOE Correlation | NOE between H-4 and Aryl protons | NOE between H-4 and Ester protons |

Troubleshooting & Optimization

Managing the Nitro Group

The ortho-nitro group is susceptible to reduction.[2]

-

Avoid: Zinc/Acetic acid or catalytic hydrogenation (

) during the isoxazole formation step, as this will reduce -

Safe Zone: The acidic reflux described in Protocol A is safe for the nitro moiety.

"Oiling Out" During Quench

If the product forms a sticky oil upon pouring into water:

-

Extract with Dichloromethane (DCM).

-

Wash with saturated

(removes unreacted oxime/acid). -

Triturate the oil with cold Diethyl Ether or Pentane to induce crystallization.

Yield Improvement

If yields are <50%:

-

Dehydration: The cyclization step releases water. Add molecular sieves (3Å) to the reaction flask or use a Dean-Stark trap (if using Toluene/Benzene) to drive the equilibrium.

Process Logic Diagram

Figure 2: Decision tree for the synthesis and purification workflow.

References

-

Claisen Condensation (Precursor Synthesis)

-

Isoxazole Regioselectivity

-

General Isoxazole Methodology

-

Reaction Mechanisms

Sources

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isoxazole synthesis [organic-chemistry.org]

- 6. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: Microwave-Assisted Synthesis of Quinolines from Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Quinoline Synthesis with Microwave Technology

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2][3] The development of efficient and sustainable methods for the synthesis of novel quinoline derivatives is therefore a critical endeavor in drug discovery.[4] Traditional methods for quinoline synthesis often require harsh reaction conditions, long reaction times, and can result in low yields.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity.[6][7][8] This application note provides a detailed protocol for the microwave-assisted synthesis of a key quinoline precursor from ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, a versatile building block in heterocyclic chemistry.

The synthesis of quinolines from 2-nitroaryl precursors typically involves a reductive cyclization strategy. In the case of ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, the reaction is believed to proceed through an initial reduction of the nitro group to an amino group, followed by an intramolecular cyclization and subsequent dehydration to form the quinoline ring system. Microwave irradiation can efficiently promote both the reduction and the cyclization steps, leading to a rapid and high-yielding synthesis.[9][10]

Reaction Mechanism and the Role of Microwave Irradiation

The microwave-assisted synthesis of quinolines from ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is a multi-step process that occurs in a single pot. The key transformations are:

-

Reduction of the Nitro Group: The ortho-nitro group is reduced to an amino group. This is a crucial step as the resulting aniline derivative is necessary for the subsequent cyclization. While various reducing agents can be employed, microwave irradiation can enhance the efficiency of this reduction, often in the presence of a catalyst.

-

Intramolecular Cyclization: The newly formed amino group undergoes a nucleophilic attack on one of the carbonyl groups of the 2,4-dioxobutanoate side chain. This intramolecular condensation leads to the formation of a heterocyclic intermediate.

-

Dehydration: The intermediate readily dehydrates to form the aromatic quinoline ring system.

Microwave energy accelerates these transformations through efficient and uniform heating of the reaction mixture.[6] This rapid heating leads to shorter reaction times and can also minimize the formation of side products that may occur under prolonged conventional heating.[8]

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate

This protocol details a representative method for the microwave-assisted synthesis of ethyl 4-hydroxyquinoline-2-carboxylate from ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate.

Materials:

-

Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (absolute)

-

Microwave synthesis vial (10 mL) with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate (1 mmol, 265.22 mg).

-

Add ethanol (3 mL) to the vial and stir to dissolve the starting material.

-

Add Tin(II) chloride dihydrate (3 mmol, 676.89 mg) to the reaction mixture.

-

Seal the vial with a cap.

-

Place the vial in the cavity of the microwave synthesizer.

-

Irradiate the reaction mixture at 120°C for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the vial to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | 10-15 minutes |

| Temperature | Reflux | 120°C |

| Yield | Moderate | High |

| Solvent | Ethanol | Ethanol |

| Work-up | Standard | Standard |

This table provides a general comparison based on typical outcomes for similar reactions. Actual results may vary.

Visualizations

Experimental Workflow

Caption: Proposed mechanism for quinoline formation.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of the starting material to the product. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected product, ethyl 4-hydroxyquinoline-2-carboxylate, has well-documented spectral data, providing a clear benchmark for validation.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly approach for the synthesis of quinoline derivatives from ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. [6][11]This method significantly reduces reaction times and often improves yields compared to conventional heating methods. [5][12]The protocol provided in this application note serves as a valuable starting point for researchers and scientists in the field of drug discovery and development, enabling the rapid generation of novel quinoline-based compounds for biological screening.

References

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Available from: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available from: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available from: [Link]

-

YouTube. Gould-Jacobs Reaction Mechanism | Organic Chemistry. Available from: [Link]

-

Scribd. Microwave-Assisted Synthesis of Quinolines. Available from: [Link]

-

ResearchGate. (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Available from: [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. Available from: [Link]

-

ResearchGate. Microwave-Assisted Synthesis of Quinolines. Available from: [Link]

-

ACS Publications. Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. Available from: [Link]

-

PubMed Central. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. Available from: [Link]

-

Sciforum. Microwave assisted facile synthesis and anticancer evaluation of novel ethyl 4 evaluation of novel ethyl 4-(substituted phenyl). Available from: [Link]

-

LookChem. 4-(2-nitrophenyl)-2,4-dioxobutanoic acid ethyl ester. Available from: [Link]

-

International Journal of Chemistry. A Novel and Different Approach for the Synthesis of Quinoline Derivatives Starting Directly from Nitroarenes and Their Evaluation as Anti-Cancer Agents. Available from: [Link]

-

PubMed Central. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]

-

Asian Journal of Research in Chemistry. Microwave assisted synthesis of some Traditional reactions. Available from: [Link]

-

IJNRD. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available from: [Link]

-

Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Available from: [Link]

-

PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

ResearchGate. (PDF) A Novel and Different Approach for the Synthesis of Quinoline Derivatives Starting Directly from Nitroarenes and Their Evaluation as Anti-Cancer Agents. Available from: [Link]

-

Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]

-

OAText. Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Available from: [Link]

-

PubMed. Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents. Available from: [Link]

-

MDPI. A Structure-Based Drug Discovery Paradigm. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. selectscience.net [selectscience.net]

- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajrconline.org [ajrconline.org]

- 8. ijnrd.org [ijnrd.org]

- 9. A Novel and Different Approach for the Synthesis of Quinoline Derivatives Starting Directly from Nitroarenes and Their Evaluation as Anti-Cancer Agents | Sultana | International Journal of Chemistry | CCSE [ccsenet.org]

- 10. researchgate.net [researchgate.net]

- 11. oatext.com [oatext.com]

- 12. scribd.com [scribd.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

The following guide is structured as a Technical Support Center resource, designed for immediate application in a research setting. It synthesizes specific literature precedents for

Case ID: REC-5663-NO2

Topic: Recrystallization Solvent Systems & Troubleshooting

Applicable Compound: Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate (CAS: 5663-36-5 / Analogues)

Chemical Class:

Core Directive: The "Golden Path" Protocol

For 95% of synthesis batches (specifically via Claisen condensation of o-nitroacetophenone and diethyl oxalate), the standard purification protocol is Single-Solvent Recrystallization from Ethanol .[1]

Primary Solvent System: Ethanol (Absolute or 95%)

-

Solubility Profile: High solubility at boiling point (

); low solubility at -

Mechanistic Logic:

-

Enol Stabilization: This compound exists in equilibrium between keto and enol forms.[2] Ethanol, being a polar protic solvent, stabilizes the enol form through hydrogen bonding, which is often the preferred packing morphology for the crystal lattice.[2][3]

-

Transesterification Prevention: Using ethyl alcohol matches the ethyl ester moiety of the target molecule.[2] Using methanol carries a high risk of transesterification, leading to a mixture of ethyl/methyl esters.[2][3]

-

Impurity Rejection: The primary impurities (unreacted diethyl oxalate and o-nitroacetophenone) remain soluble in cold ethanol.[1]

-

Step-by-Step Protocol

-

Dissolution: Place the crude orange/yellow solid in an Erlenmeyer flask. Add boiling Ethanol dropwise with stirring until the solid just dissolves.

-

Hot Filtration (Optional): If insoluble particulates (salts like NaCl/NaOEt residues) are present, filter rapidly while hot.[3]

-

Slow Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2–3 hours.

-

Critical: Rapid cooling here often causes the nitro-compound to "oil out" rather than crystallize.[1]

-

-

Crystallization: Once at room temperature, move to an ice bath (

) for 1 hour. -

Collection: Filter the pale yellow needles/prisms. Wash with ice-cold Ethanol.[1]

Troubleshooting & Diagnostics

Interactive solutions for common failure modes.

Issue A: "The product oiled out at the bottom of the flask."

Diagnosis: The solution was either too concentrated, cooled too quickly, or the melting point is depressed by impurities (common with ortho-substituted aromatics due to steric bulk).[2][3] Corrective Action:

-

Re-heat the mixture until the oil redissolves.

-

Add 10-15% more Ethanol to slightly dilute the saturation.

-

Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface during the cooling phase.

-

Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool down naturally overnight.

Issue B: "The crystals are sticky or dark orange."

Diagnosis: Presence of oligomeric side products or oxidation.[2] The o-nitro group can facilitate oxidative degradation if the reaction was too harsh.[1] Corrective Action:

-

Charcoal Treatment: During the hot dissolution step, add Activated Charcoal (1-2% by weight).[1] Boil for 2 minutes, then filter hot through Celite.

-

Switch Solvent System (Plan B): If Ethanol fails to clean the color, switch to a Binary System: Ethyl Acetate / Hexanes .

Issue C: "Low Yield (<40%)."

Diagnosis: The compound has high solubility in the mother liquor, or hydrolysis occurred.[2][3] Corrective Action:

-

Acidity Check: Ensure the crude material was fully acidified (pH < 4) during workup.[6] The enolate salt is water/ethanol soluble and will not crystallize.[2]

-

Second Crop: Concentrate the mother liquor to half volume and cool again.

-

Avoid Water: Do not use water as an anti-solvent if possible.[2] The

-diketo ester moiety is susceptible to hydrolysis and decarboxylation in hot aqueous media.[1]

Visualizing the Workflow

The following diagrams illustrate the purification logic and decision-making process.

Diagram 1: Recrystallization Decision Tree

Caption: Logic flow for selecting the correct solvent system based on crude material behavior.

Diagram 2: Chemical Context & Tautomerism

Caption: The equilibrium affecting solubility and analysis. Crystallization typically isolates the Enol form.[2][3]

Frequently Asked Questions (FAQ)

Q: Why does the NMR show a messy baseline or double peaks?

A: This is likely not an impurity.

Q: Can I use Methanol instead of Ethanol? A: It is not recommended . While solubility is similar, refluxing an ethyl ester in methanol can lead to transesterification, converting your product to Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate.[1][3] Always match the alcohol solvent to the ester group [2].[2]

Q: My product is bright yellow. Is it pure? A: Yes. The o-nitro group conjugated with the aromatic ring imparts a yellow color.[1] However, if it is dark orange or brown, this indicates contamination.[2][3] The melting point should be sharp (approx. 89–90°C for the acid/ester derivatives, though specific ester MPs can vary by chain length) [3].[2][3]

Q: I need to scale up to 100g. Does the protocol change? A: At scale, "oiling out" becomes a significant thermal risk because large volumes cool unevenly.[2][3]

-

Modification: Use mechanical stirring during the cooling phase to ensure homogenous temperature distribution.

-

Seed: Seeding becomes mandatory at scale to induce nucleation before the oiling threshold is reached.[2]

References

-

University of Tehran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran.[2][3][6] (Describes the standard ethanol recrystallization for this exact chemical class). Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

-

ChemicalBook. 4-(2-nitrophenyl)-2,4-dioxobutanoic acid ethyl ester Properties. (Physical property verification). Link

-

BenchChem. Ethyl 4-(4-butylphenyl)-4-oxobutanoate Protocols. (Analogous protocol for 2,4-dioxobutanoate derivatives). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]

- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. athabascau.ca [athabascau.ca]

- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, a compound that, while not having a specific, universally available Safety Data Sheet (SDS), belongs to chemical families with well-documented hazards. By understanding the nature of its constituent functional groups—a nitroaromatic ring and a β-keto ester—we can establish a robust and scientifically sound disposal protocol.

This document is structured to provide a clear, step-by-step process, grounded in established safety principles and regulatory compliance. Our goal is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Hazard Assessment: A Proactive Approach to Safety

Given the absence of a specific SDS for Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, a thorough hazard assessment based on its structural components is paramount. This compound is a nitroaromatic, a class of substances often associated with toxicity, and may act as an irritant.[1] Furthermore, many organic compounds, particularly those with nitro groups, can be combustible. Therefore, it is prudent to handle this compound with the assumption that it may possess these hazardous properties.

Key Potential Hazards:

-

Toxicity: Nitroaromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2]

-

Irritation: May cause skin, eye, and respiratory irritation.[3]

-

Environmental Hazard: Many nitroaromatic compounds are toxic to aquatic life. Avoid release into the environment.[2]

-

Reactivity: Can react with strong oxidizing agents, acids, and bases.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

| PPE Component | Specification | Rationale |

| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption.[1] |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles.[1] |

| Lab Coat | A flame-resistant lab coat. | To protect skin and clothing from contamination.[1] |

| Respiratory Protection | Use a certified respirator if handling powders or volatile compounds outside of a fume hood. | To prevent inhalation of dust or vapors. |

Spill Management: Preparedness Prevents Panic

In the event of a spill, a swift and correct response is critical to mitigate potential hazards.

Step-by-Step Spill Cleanup Protocol:

-

Alert Personnel: Immediately notify others in the vicinity of the spill.[6]

-

Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.[6]

-

Contain the Spill: Use absorbent pads or socks to contain the spread of the material.[6]

-

Neutralize (if applicable): While specific neutralizing agents are not documented for this compound, for general organic substances, absorption is the primary method.

-

Absorb and Collect:

-

Decontaminate the Area: Thoroughly wash the affected area with a mild detergent solution and water.[6]

-

Dispose of Cleanup Materials: All contaminated materials (absorbent pads, gloves, etc.) must be placed in a sealed, labeled hazardous waste container for proper disposal.[6]

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is that it must be managed as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[8]

Workflow for Proper Disposal:

Caption: Disposal workflow for Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate.

Detailed Procedural Steps:

-

Segregate Waste:

-

Do not mix Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate waste with other waste streams. It should be collected in a dedicated, compatible container.

-

-

Containerize and Label:

-

Use a suitable, sealable container for the waste. Polyethylene or polypropylene containers are often appropriate for solid organic waste.

-

The container must be clearly labeled with the full chemical name: "Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate" and the appropriate hazard symbols (e.g., "Toxic," "Irritant," "Environmentally Hazardous").

-

-

Store Securely:

-

Arrange for Professional Disposal:

-

Waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[7]

-

Follow all institutional protocols for waste pickup and disposal.

-

-

Maintain Records:

-

Keep a detailed log of the waste generated, including the chemical name, quantity, and date of disposal. This is crucial for regulatory compliance.

-

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of chemical waste is a fundamental responsibility of every researcher. For compounds like Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, where specific data may be limited, a cautious and informed approach based on the known hazards of related chemical classes is essential. By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

References

- BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.

- MilliporeSigma. (2025, August 25). SAFETY DATA SHEET.

- Fisher Scientific. (2017, May 16). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). Ethyl 4-nitrobenzoate.

- Fisher Scientific. (2015, May 29). 4 - SAFETY DATA SHEET.

- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.

- Cole-Parmer. (2005, August 15). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%.

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Merck Millipore. (n.d.). Safety Data Sheet.

- TCI Chemicals. (2025, January 13). SAFETY DATA SHEET.

- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Chevron. (2023, July 26). 3 - Safety Data Sheet.

- 3M. (n.d.). PRODUCT AND COMPANY IDENTIFICATION SECTION 2: INGREDIENTS SECTION 3: HAZARDS IDENTIFICATIO.

- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. fishersci.com [fishersci.com]

- 5. regi.com [regi.com]

- 6. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 7. fishersci.com [fishersci.com]

- 8. hscprep.com.au [hscprep.com.au]

- 9. images.thdstatic.com [images.thdstatic.com]

- 10. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.